REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[Br:16][CH:17](C)[C:18]([C:20]1C=CC(Br)=CC=1C)=O.C([Mg]Br)C>>[Br:16][CH:17]([CH2:18][CH3:20])[C:4]([C:3]1[CH:7]=[CH:8][C:9]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)=[CH:10][C:2]=1[Cl:1])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)N1N=CN=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)C1=C(C=C(C=C1)Br)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
alkyl magnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)C1=C(C=C(C=C1)N1N=CN=C1)Cl)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |